molecular formula C27H28O5 B6353296 (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one CAS No. 1461750-25-3

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one

Cat. No. B6353296
CAS RN: 1461750-25-3
M. Wt: 432.5 g/mol
InChI Key: SFKYGYRKFMUHAD-YEHREXKJSA-N
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Description

“(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one” is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research . It is a cyclic ether composed of a pyran ring with three benzyloxy groups attached to the ring .


Synthesis Analysis

This compound has been used in the transformation of D-xylose into various derivatives. A key reaction in this process is the Knoevenagel condensation, which is a cornerstone in organic synthesis, particularly for the formation of highly oxygenated cyclopentane dicarboxylates.


Chemical Reactions Analysis

This compound plays a significant role in various chemical reactions. For instance, it serves as a starting material in the synthesis of polyhydroxylated pyrrolidines from D-fructose. These compounds have applications in the development of glycomimetics, which are molecules that mimic the structure of sugars and can be used in medicinal chemistry for drug development.

Scientific Research Applications

Transformation in Organic Synthesis

The compound has been used in the transformation of D-xylose into various derivatives. A key reaction in this process is the Knoevenagel condensation, which is a cornerstone in organic synthesis, particularly for the formation of highly oxygenated cyclopentane dicarboxylates. This process is significant for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Tadano et al., 1987).

Synthesis of Higher Carbon Sugars

This compound plays a role in the synthesis of higher carbon sugars through directed aldol condensation. This method is critical for creating complex sugar structures that can be used in the development of new therapeutics and in the study of carbohydrate-based interactions in biological systems (Jarosz & Fraser-Reid, 1989).

Polyhydroxylated Pyrrolidines Synthesis

It serves as a starting material in the synthesis of polyhydroxylated pyrrolidines from D-fructose. These compounds have applications in the development of glycomimetics, which are molecules that mimic the structure of sugars and can be used in medicinal chemistry for drug development (Izquierdo, Plaza & Yáñez, 2007).

Synthesis of Novel Sugar Imine Molecules

The compound is involved in the synthesis of new sugar imine molecules, which have potential applications in chemical biology and drug discovery. These sugar derivatives could be crucial in understanding and manipulating biological processes such as cell signaling and metabolism (Mohammed et al., 2020).

Liquid Crystalline Properties

It is used in the study of self-organization of liquid crystalline materials. These materials have potential applications in the development of new display technologies and materials science (Beginn, Zipp & Möller, 2000).

Synthesis of Natural Products

This compound is used in the formal synthesis of natural products such as tetrahydrolipstatin and tetrahydroesterastin, indicating its significance in the field of natural product synthesis and pharmaceutical chemistry (Tripathi & Kumar, 2012).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

(3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYGYRKFMUHAD-YEHREXKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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